Ethyl 2-ethyl-6-methoxybenzoate
Description
Ethyl 2-ethyl-6-methoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with an ethyl group at the 2-position and a methoxy group at the 6-position. The molecular formula is inferred as C₁₂H₁₆O₃ (molecular weight ~208.26 g/mol), assuming an ethyl ester group, an ethyl substituent at position 2, and a methoxy group at position 6. Such esters are typically synthesized for applications in pharmaceuticals, agrochemicals, or flavoring agents, depending on substituent effects .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-ethyl-6-methoxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-4-9-7-6-8-10(14-3)11(9)12(13)15-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
WWHOGKNSBCLPSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)OC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-6-methoxybenzoate can be synthesized through an acid-catalyzed esterification reaction. This involves reacting 2-ethyl-6-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-ethyl-6-methoxybenzoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-ethyl-6-methoxybenzoic acid and ethanol.
Reduction: 2-ethyl-6-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethyl-6-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug formulations due to its pleasant aroma and low toxicity.
Industry: Widely used in the fragrance and flavor industry to impart a pleasant smell to products.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-6-methoxybenzoate primarily involves its interaction with olfactory receptors in the nose, which leads to the perception of its pleasant aroma. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 2-ethyl-6-methoxybenzoate with four structurally related compounds:
Key Observations:
Substituent Effects on Polarity: The hydroxyl group in Ethyl 2-hydroxy-6-methoxybenzoate increases polarity and acidity compared to this compound, making it more suitable for pharmaceutical synthesis . Bromo and amino groups (e.g., Methyl 6-amino-2-bromo-3-methoxybenzoate) introduce electrophilic and nucleophilic reactivity, enabling participation in cross-coupling reactions .
Ester Group Influence :
- Methyl esters (e.g., Mthis compound) generally exhibit lower molecular weights and slightly higher volatility compared to ethyl esters. The ethyl ester in the target compound may enhance lipophilicity, favoring applications in hydrophobic matrices .
Positional Isomerism :
- Methoxy group placement (e.g., C6 vs. C2 in Ethyl 2-methoxybenzoate) significantly alters electronic distribution and steric effects, impacting binding affinity in biological systems or catalytic processes .
Analytical Characterization
All compounds share common analytical techniques for structural confirmation:
- NMR Spectroscopy : Used to resolve substituent positions (e.g., distinguishing C2 vs. C6 methoxy groups) .
- Mass Spectrometry (MS) : Base peaks (e.g., m/e 150 in salicylate derivatives) help identify fragmentation patterns .
- Infrared (IR) Spectroscopy : Confirms functional groups like ester carbonyls (~1740 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
